molecular formula C8H11BrN2O B2396849 3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one CAS No. 141071-57-0

3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one

Cat. No. B2396849
CAS RN: 141071-57-0
M. Wt: 231.093
InChI Key: HGASVKRDPGUCHU-UHFFFAOYSA-N
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Description

3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It belongs to the class of pyrazinones and is commonly used in various research studies as a building block for the synthesis of more complex molecules.

Scientific Research Applications

Synthesis Pathways

3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one serves as a crucial intermediate in the synthesis of heterocyclic compounds. A study outlined the practical synthesis of 3-bromo-4-alkyl-6-aryl-5,6-dihydropyridin-2-ones starting from β,γ-unsaturated α-bromoketenes and imines. The presence of a bromine atom on the double bond facilitates further reactions such as aziridination or bromine displacement with an amine, leading to the production of fused bicyclic N-allyl-aziridines or 3-amino-substituted 5,6-dihydropyridin-2-ones, depending on the substituents on the six-membered ring (Cardillo et al., 2004).

Chemical Properties and Reactivity

Research on the chemical properties and reactivity of this compound derivatives has led to the discovery of its utility in constructing potent, selective, and long-acting opioid mimetics. For instance, derivatives with two aminoalkyl groups at positions 3 and 6 have been identified as efficient tools for this purpose. However, it was found that catalytic hydrogenation to remove protective groups could lead to side reactions, including immediate deamination, highlighting the compound's sensitivity under certain conditions (Miyazaki et al., 2005).

Applications in Heterocyclic Chemistry

The compound has found applications in the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. This precursor reacts with various nucleophiles to construct a wide range of heterocyclic compounds, demonstrating the versatility and reactivity of the bromo-dihydropyrazinone scaffold in facilitating the formation of complex molecules with potential pharmaceutical applications (Abdel‐Latif et al., 2019).

Synthetic Methodologies

In addition to its role as a building block in organic synthesis, the compound's reactivity has been leveraged in developing novel synthetic methodologies. For example, its utility in cyclisation reactions onto azoles for the creation of tri- and tetra-cyclic heterocycles has been documented. Such reactions employ 2-(2-bromophenyl)ethyl groups as radical precursors, which undergo intramolecular homolytic aromatic substitution onto azoles, showcasing the compound's contribution to advancing synthetic organic chemistry (Allin et al., 2005).

properties

IUPAC Name

3-bromo-5,6-diethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-3-5-6(4-2)11-8(12)7(9)10-5/h3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGASVKRDPGUCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=O)N1)Br)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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